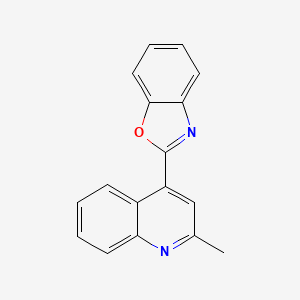

4-(1,3-benzoxazol-2-yl)-2-methylquinoline

Beschreibung

4-(1,3-Benzoxazol-2-yl)-2-methylquinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a benzoxazole moiety and a methyl group at the 2-position. This structural motif is of interest in medicinal chemistry and materials science due to its aromatic stability and capacity for π-π interactions.

Eigenschaften

IUPAC Name |

2-(2-methylquinolin-4-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBISBHCJDXSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-320058 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg kann variieren, umfasst aber im Allgemeinen:

Bildung von Zwischenprodukten: Die ersten Schritte beinhalten häufig die Herstellung spezifischer Zwischenprodukte durch Reaktionen wie Alkylierung, Acylierung oder Kondensation.

Kupplungsreaktionen: Diese Zwischenprodukte werden dann unter Verwendung von Reagenzien wie Palladiumkatalysatoren zu der gewünschten Verbindung gekoppelt.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion von WAY-320058 die Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Konsistenz zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-320058 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.

Substitution: WAY-320058 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, typischerweise unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Nukleophile wie Halogenide, Amine und Elektrophile wie Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole oder Amine produzieren könnte.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-(1,3-benzoxazol-2-yl)-2-methylquinoline. For instance, derivatives with similar structures have shown promising results as inhibitors of cell proliferation in various cancer cell lines. A study involving 3-(benzazol-2-yl)-quinoxaline derivatives indicated that these compounds exhibited moderate to potent antiproliferation effects against several cancer cell lines, including MGC-803, HepG2, and HeLa . The mechanism of action often involves the induction of apoptosis through the modulation of key apoptotic proteins, which suggests that this compound could similarly function as a potent anticancer agent.

Antimicrobial Properties

Compounds containing benzoxazole moieties have been evaluated for their antimicrobial activities. Research indicates that benzoxazole derivatives can act against various bacterial and fungal strains. The structural features of this compound may enhance its efficacy as an antimicrobial agent, potentially making it a candidate for further development in treating infections.

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar benzoxazole derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease . By inhibiting this enzyme, such compounds can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The development of efficient synthetic pathways is crucial for producing this compound in sufficient quantities for biological evaluation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the benzoxazole or quinoline rings can significantly influence the compound's pharmacological properties. For example, altering substituents on the benzoxazole ring may enhance its binding affinity to target enzymes or receptors.

Biological Evaluations

Several studies have conducted biological evaluations on related compounds to assess their therapeutic potential:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 3-(benzazol-2-yl)-quinoxaline | Anticancer | Varies by cell line | |

| Coumarin derivatives | Acetylcholinesterase inhibition | IC50 = 2.7 µM |

These findings emphasize the importance of further research into this compound and its derivatives.

Wirkmechanismus

The mechanism by which WAY-320058 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets’ activity, leading to changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Functional Comparisons

Electronic Effects

- Benzoxazole vs. Benzothiazole: Benzothiazole’s sulfur atom increases electron-withdrawing effects compared to benzoxazole’s oxygen, altering redox potentials and UV-Vis absorption profiles.

- Chlorine vs. Methyl Substituents : Chlorine () enhances lipophilicity, while methyl groups (target compound) provide steric hindrance without significant electronic perturbation.

Solubility and Melting Points

- 4k (): Melting point 223–225°C, attributed to polar amino and methoxy groups.

- Thiazole Derivatives (): Lower melting points (~140°C) due to reduced aromatic stacking from non-quinoline cores.

Biologische Aktivität

4-(1,3-benzoxazol-2-yl)-2-methylquinoline is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antifungal effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety fused with a quinoline structure, which is known to enhance biological activity through various mechanisms. The presence of nitrogen and oxygen heteroatoms in the structure contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For instance, it can arrest the cell cycle at the G2 phase and increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

- In Vitro Studies : In vitro assays demonstrated that derivatives of benzoxazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MGC-803 and HepG2. The IC50 values for these compounds ranged from 1.49 to 10.99 μM, indicating potent antiproliferative effects .

- In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor growth with minimal toxicity. For example, a study reported that treatment with a related compound reduced tumor size in xenograft models at doses as low as 6 mg/kg .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : Research indicates that benzoxazole derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance antimicrobial efficacy .

- Fungal Activity : The compound has demonstrated antifungal properties against Candida albicans, a common opportunistic pathogen. Studies suggest that its mechanism involves disrupting fungal cell membrane integrity, similar to other antifungal agents like fluconazole .

Data Table: Summary of Biological Activities

Case Studies

- Study on Anticancer Efficacy : A study focused on the synthesis and evaluation of 3-(benzoxazol-2-yl)quinoxaline derivatives found that specific analogs exhibited strong cytotoxicity against several cancer cell lines. The most potent derivative induced significant apoptosis through mitochondrial pathways .

- Antifungal Activity Investigation : Another study evaluated the antifungal properties of various benzoxazole derivatives against C. albicans. The results indicated that certain modifications led to enhanced binding affinity compared to standard treatments like fluconazole, suggesting potential for overcoming drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.